What is Oleuropein exactly?
Oleuropein is a glycosylated Seco-iridoid. It's a bitter phenolic compound in green and yellow olive skin, flesh, seeds, leaves, and oil.
Oleuropein can be described as a polyphenol that is found in olive fruits and leaves. It is a secoiridoid phenol and has a structure consisting of a glycosylated oleanolic ester with hydroxytyrosol.
Uses of Oleuropein
Oleuropein is an in vitro antioxidant and immunomodulator, a tyrosol ester derivative of oleanolic and phenolic acids. It is naturally found in olive oil.
Oleuropein is a polyphenol that exhibits both antioxidant and free radical-scavenging activity. It also induces autophagy by activating AMPK. It induces apoptosis, inhibits the proliferation of cancer cells, and causes them to die. Oleuropein is also bone-protective in mice and rats.
You can use ferrous gluconate (0.4% wt.) to treat green olives industrially. To make them blacker, you can use ferrous gluconate (0.4 Wt.) as an edible oxidation product from glucose. Polyphenols react with ferrous ions to form a black complex that gives olives their final color.
Molecular structure of Oleuropein
Oleuropein is composed of an elenolic acid molecule linked to the orthodiphenol hydrotyrosol through an ester and a glucose molecule via a glycosidic connection.
How to wholly removed Oleuropein?
Oleuropein can be removed from olives while processing bitter and inedible olive greens for table olives. This can be done by immersion in lye.
Alkaline conditions encourage the elimination of or the direct decomposition of Oleuropein from fresh green olive tissue after it has been submerged in a lye solution. Two mechanisms co-occur. The first occurs at high pH (13.9) in a 3 Wt. The phenolic group (pKa 10) in the oleuropein molecules is most deprotonated in a % NaOH solution. They then become dissociated. The presence of the ionizedphenolate group significantly enhances the solubility in olive tissue. The Oleuropein is then easier to diffuse from the fruits and is released into a lye solution.
Second, the chemical hydrolysis of the oleuropein molecules under alkaline conditions results in hydroxytyrosol or elenolic acids by decomposing the ester- and glycosidic bond. The molecule can become more sensitive to oxygenation at high pH (phenols and polyphenols) if the solution contains oxygenated air. (Alkaline oxidation is also known as the California process).
The lye solution must be changed several times until the bitter taste disappears completely. Another alternative is to use amber lite macroporous resins to trap Oleuropein directly from the solution. This reduces the amount of wastewater and captures the extract molecules.
Enzymatic hydrolysis, which occurs during olive maturation, is also essential for breaking Oleuropein and eliminating bitter taste.